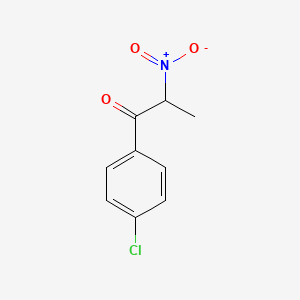
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a diethylamino group, a methylbenzyl group, and a hexyl chain attached to a piperazinedione core
Vorbereitungsmethoden
The synthesis of 1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable diketone under acidic conditions.
Introduction of the diethylamino group: The diethylamino group is introduced via nucleophilic substitution using diethylamine and a suitable halogenated precursor.
Attachment of the methylbenzyl group: The methylbenzyl group is attached through a Friedel-Crafts alkylation reaction using a methylbenzyl chloride and an aluminum chloride catalyst.
Addition of the hexyl chain: The hexyl chain is introduced through a nucleophilic substitution reaction using a hexyl halide and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as amines and carboxylic acids.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the development of novel polymers and materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.
Wirkmechanismus
The mechanism of action of 1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the piperazinedione core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the piperazine ring, leading to variations in its chemical and biological properties.
This compound: This compound has a different alkyl chain length, which can affect its solubility and reactivity.
This compound: This compound has different functional groups attached to the benzyl ring, leading to changes in its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
| 77918-02-6 | |
Molekularformel |
C22H35N3O2 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
1-[[4-(diethylamino)-3-methylphenyl]methyl]-4-hexylpiperazine-2,3-dione |
InChI |
InChI=1S/C22H35N3O2/c1-5-8-9-10-13-24-14-15-25(22(27)21(24)26)17-19-11-12-20(18(4)16-19)23(6-2)7-3/h11-12,16H,5-10,13-15,17H2,1-4H3 |
InChI-Schlüssel |
MXNPOEQUAQSLLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC(=C(C=C2)N(CC)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)

![N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B14452700.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione](/img/structure/B14452704.png)


